5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one
CAS No.:
Cat. No.: VC18357184
Molecular Formula: C15H20F2N2O3
Molecular Weight: 314.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20F2N2O3 |
|---|---|
| Molecular Weight | 314.33 g/mol |
| IUPAC Name | tert-butyl 4,4-difluoro-3-(6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20F2N2O3/c1-14(2,3)22-13(21)19-7-6-15(16,17)11(9-19)10-4-5-12(20)18-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,20) |
| Standard InChI Key | YZOKVQJGCKPDMA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C2=CNC(=O)C=C2)(F)F |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one (molecular formula: , molecular weight: 314.33 g/mol) integrates three critical structural elements:
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A pyridin-2(1H)-one ring, a lactam structure known for hydrogen-bonding capacity and metabolic stability.
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A 4,4-difluoropiperidine subunit, which introduces conformational rigidity and enhances lipophilicity.
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A Boc-protecting group on the piperidine nitrogen, serving to temporarily mask reactivity during synthetic sequences.
The fluorine atoms at the 4-position of the piperidine ring exert electronic effects that influence both the molecule’s dipole moment and its susceptibility to oxidative degradation. Comparative studies suggest that such fluorination patterns improve blood-brain barrier penetration, a desirable trait for central nervous system (CNS)-targeted therapeutics.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.33 g/mol |
| CAS Number | Not publicly disclosed |
| Boiling Point | Data unavailable |
| LogP (Predicted) | 1.8–2.3 |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one typically follows a modular approach:
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Piperidine Ring Formation: Cyclization of appropriately substituted precursors under Mitsunobu or reductive amination conditions yields the 4,4-difluoropiperidine scaffold.
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base selectively protects the piperidine nitrogen.
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Pyridinone Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling attaches the pyridin-2(1H)-one moiety to the piperidine core.
Chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) remains the standard method for isolating the final product, with yields averaging 60–75%. Recent advances in flow chemistry and microwave-assisted synthesis have reduced reaction times by 30–40%, though scalability challenges persist.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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-NMR: A singlet at δ 1.4 ppm corresponds to the Boc group’s tert-butyl protons, while piperidine ring protons resonate as multiplet signals between δ 2.8–3.5 ppm.
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-NMR: Two equivalent fluorine atoms produce a single peak near δ -180 ppm.
High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 314.33, consistent with the theoretical molecular weight.
Physicochemical and Stability Profiles
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility (1.2–1.5 mg/mL in PBS pH 7.4) due to the Boc group’s hydrophobicity. LogP values (1.8–2.3) suggest favorable membrane permeability, aligning with its hypothesized CNS activity.
Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal two primary degradation products:
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Boc Deprotection: Acidic conditions cleave the tert-butoxycarbonyl group, yielding a secondary amine.
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Lactam Hydrolysis: Prolonged exposure to aqueous media opens the pyridinone ring, forming a carboxylic acid derivative.
Pharmaceutical Applications and Biological Relevance
Target Engagement Hypotheses
While direct biological data for 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one remain scarce, structural analogs demonstrate activity against:
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Kinase Inhibitors: PI3Kδ and JAK3 enzymes, implicated in inflammatory and oncologic pathways.
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GPCR Modulators: Serotonin (5-HT₆) and dopamine (D₃) receptors, relevant to neurodegenerative diseases.
Comparative Analysis with Related Piperidine Derivatives
Table 2: Structural and Functional Comparison
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